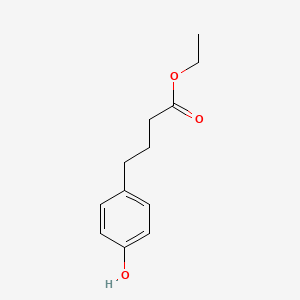

Ethyl 4-(4-hydroxyphenyl)butanoate

説明

Ethyl 4-(4-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is also known by its IUPAC name, Ethyl 4-(4-hydroxyphenyl)butanoate .

Molecular Structure Analysis

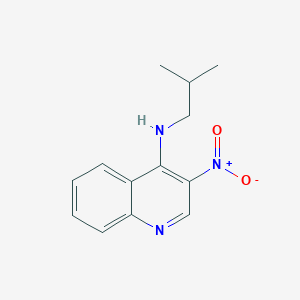

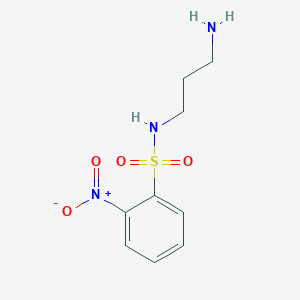

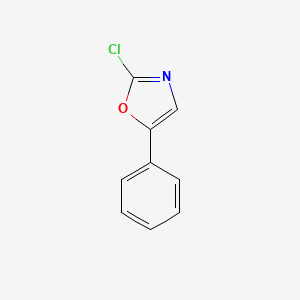

The molecular structure of Ethyl 4-(4-hydroxyphenyl)butanoate consists of a benzene ring attached to a butanoate ester group with an ethyl group . The compound has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Esters, such as Ethyl 4-(4-hydroxyphenyl)butanoate, typically undergo reactions where the alkoxy (OR′) group is replaced by another group. One such reaction is hydrolysis, which is the splitting of the ester with water . The hydrolysis of esters can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Ethyl 4-(4-hydroxyphenyl)butanoate has a density of 1.1±0.1 g/cm3 . Its boiling point is 335.5±25.0 °C at 760 mmHg . The flash point is 140.1±15.9 °C .科学的研究の応用

1. Biotransformations and Kinetics of Excretion

A study on Ethyl tert-butyl ether (ETBE), which shares structural similarities with Ethyl 4-(4-hydroxyphenyl)butanoate, focused on its biotransformation and excretion kinetics in rats and humans. This research could provide insights into how Ethyl 4-(4-hydroxyphenyl)butanoate might behave in biological systems, offering a foundation for pharmacokinetic studies or the design of compounds with improved bioavailability and excretion profiles (Amberg, Rosner, & Dekant, 1999).

2. Alkylphenol Biotransformations

Research on the biotransformation of 4-alkylphenols by Pseudomonas putida JD1, including 4-Ethylphenol, suggests potential biotechnological applications for Ethyl 4-(4-hydroxyphenyl)butanoate in environmental remediation or the synthesis of high-value chemical products. The enzyme 4-Ethylphenol methylenehydroxylase shows activity with a range of 4-alkylphenols, indicating possible pathways for the microbial degradation or transformation of Ethyl 4-(4-hydroxyphenyl)butanoate (Hopper & Cottrell, 2003).

3. Synthesis of Chiral Alcohols

A study on the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using Saccharomyces cerevisiae reductase highlights the potential of biocatalysis in producing chiral intermediates from related compounds. This could inform research on synthesizing enantiomerically pure forms of Ethyl 4-(4-hydroxyphenyl)butanoate or its derivatives for use in pharmaceuticals or fine chemicals (Jung et al., 2010).

4. Fragrance Accumulation in Dendrobium superbum

The accumulation of 4-(4-Hydroxyphenyl)-2-butanone in the rectal glands of male Dacus cucurbitae flies from the orchid Dendrobium superbum highlights a unique biological interaction that could inform the development of bioactive compounds or attractants based on Ethyl 4-(4-hydroxyphenyl)butanoate. This research suggests potential applications in pest management or pollinator attraction strategies (Nishida, Iwahashi, & Tan, 1993).

特性

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBBRTFGJCAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462642 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-hydroxyphenyl)butanoate | |

CAS RN |

62889-58-1 | |

| Record name | Ethyl 4-(4-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)